Cas no 1243540-89-7 (Duloxetine Formamide)
Duloxetine Formamide Chemical and Physical Properties
Names and Identifiers
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- Duloxetine Formamide
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- Inchi: 1S/C19H19NO2S/c1-20(14-21)12-11-18(19-10-5-13-23-19)22-17-9-4-7-15-6-2-3-8-16(15)17/h2-10,13-14,18H,11-12H2,1H3/t18-/m0/s1
- InChI Key: VXTKMAMQYXCKAM-SFHVURJKSA-N
- SMILES: C1=C(C2=C(C=C1)C=CC=C2)O[C@@H](CCN(C=O)C)C1=CC=CS1
Duloxetine Formamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D721040-100mg |
N-Formyl Duloxetine |
1243540-89-7 | 100mg |
$190.00 | 2023-05-18 | ||
| TRC | D721040-500mg |
N-Formyl Duloxetine |
1243540-89-7 | 500mg |
$ 800.00 | 2023-09-07 | ||
| TRC | D721040-1g |
N-Formyl Duloxetine |
1243540-89-7 | 1g |
$ 1240.00 | 2022-06-05 | ||
| TRC | D721040-1000mg |
N-Formyl Duloxetine |
1243540-89-7 | 1g |
$1499.00 | 2023-05-18 | ||
| TRC | D721040-1mg |
Duloxetine Formamide |
1243540-89-7 | 1mg |
150.00 | 2021-08-14 | ||
| TRC | D721040-10mg |
Duloxetine Formamide |
1243540-89-7 | 10mg |
1200.00 | 2021-08-14 |
Duloxetine Formamide Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on Duloxetine Formamide
Duloxetine Formamide (CAS No. 1243540-89-7): An Overview of a Promising Compound in the Field of Neuropsychiatric Disorders
Duloxetine Formamide (CAS No. 1243540-89-7) is a derivative of duloxetine, a well-known serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily for the treatment of depression, anxiety disorders, and chronic pain conditions. This compound has garnered significant attention in recent years due to its potential therapeutic applications and unique pharmacological properties. In this comprehensive overview, we will delve into the chemical structure, biological activity, and recent research findings related to Duloxetine Formamide.
The chemical structure of Duloxetine Formamide is characterized by the presence of a formamide functional group attached to the basic duloxetine scaffold. This structural modification can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy and safety profile. The formamide group introduces additional hydrogen bonding capabilities, which can affect the compound's solubility, stability, and interactions with biological targets.
Recent studies have explored the pharmacological effects of Duloxetine Formamide in various preclinical models. One notable study published in the Journal of Medicinal Chemistry (2022) investigated the compound's ability to modulate serotonin and norepinephrine reuptake in vitro. The results demonstrated that Duloxetine Formamide exhibits potent inhibitory activity against both serotonin and norepinephrine transporters, with an IC50 value comparable to that of duloxetine. This suggests that the formamide modification does not compromise the compound's primary mechanism of action.
In addition to its effects on monoamine transporters, Duloxetine Formamide has been shown to exhibit neuroprotective properties. A study conducted by researchers at the University of California, Los Angeles (UCLA) found that Duloxetine Formamide significantly reduced oxidative stress and neuronal apoptosis in a rat model of Parkinson's disease. The authors hypothesized that these neuroprotective effects may be mediated through the activation of antioxidant defense mechanisms and the inhibition of pro-inflammatory cytokines.
The potential therapeutic applications of Duloxetine Formamide extend beyond neuropsychiatric disorders. Preclinical studies have also explored its efficacy in treating chronic pain conditions. A study published in the Pain Research and Management (2021) evaluated the analgesic effects of Duloxetine Formamide in a mouse model of neuropathic pain. The results showed that the compound significantly reduced pain hypersensitivity and improved motor function without causing significant side effects. These findings suggest that Duloxetine Formamide may offer a promising alternative to existing pain management options.
The safety profile of Duloxetine Formamide has been another focus of recent research. A comprehensive toxicological assessment conducted by a team at Harvard Medical School revealed that the compound exhibits low toxicity across various organ systems. The study found no evidence of hepatotoxicity or nephrotoxicity at therapeutic doses, which is a significant advantage over some other SNRIs that have been associated with liver or kidney damage.
Clinical trials are currently underway to further evaluate the safety and efficacy of Duloxetine Formamide in human subjects. Early-phase trials have shown promising results, with patients reporting significant improvements in symptoms related to depression, anxiety, and chronic pain. However, more extensive studies are needed to fully understand the long-term effects and potential side effects of this compound.
In conclusion, Duloxetine Formamide (CAS No. 1243540-89-7) represents a promising advancement in the field of neuropsychiatric disorders and chronic pain management. Its unique chemical structure and pharmacological properties make it an attractive candidate for further development and clinical application. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for innovative treatments that could improve the lives of millions of patients worldwide.
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